2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex heterocyclic compound It features a unique combination of thiophene, pyrimidine, and oxazole rings, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates. These intermediates are then subjected to cyclization reactions to form the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyrimidine carbonyl groups results in alcohol derivatives .
Scientific Research Applications
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their applications in material science and medicinal chemistry.
Pyrimidine derivatives: Widely used in pharmaceuticals for their antiviral and anticancer properties.
Oxazole derivatives: Noted for their antimicrobial and anti-inflammatory activities
Uniqueness
What sets 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide apart is its unique combination of these three heterocyclic systems. This structural complexity allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16N4O4S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N4O4S2/c1-11-9-14(20-26-11)19-15(23)10-22-13-5-8-28-16(13)17(24)21(18(22)25)6-4-12-3-2-7-27-12/h2-3,5,7-9H,4,6,10H2,1H3,(H,19,20,23) |
InChI Key |
FENXLZPGSWQUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
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